1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid

Acid-base chemistry Ionization state Drug design

1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid (CAS 1427010-39-6) is a heterocyclic building block comprising a cyclopropane carboxylic acid core substituted at the 1-position with a 1-methylimidazol-2-yl group. Its molecular formula is C₈H₁₀N₂O₂ and its molecular weight is 166.18 g/mol.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B12824977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C2(CC2)C(=O)O
InChIInChI=1S/C8H10N2O2/c1-10-5-4-9-6(10)8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12)
InChIKeyOXOVGBOYJXFCPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid Procurement Guide: Differentiating the N-Methyl Building Block


1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid (CAS 1427010-39-6) is a heterocyclic building block comprising a cyclopropane carboxylic acid core substituted at the 1-position with a 1-methylimidazol-2-yl group . Its molecular formula is C₈H₁₀N₂O₂ and its molecular weight is 166.18 g/mol . The compound features two ionizable centers—the carboxylic acid (estimated pKₐ 3.5–4.5) and the imidazole N-3 (pKₐ ~7) . These properties position it as a conformationally constrained intermediate for medicinal chemistry, particularly where the N-methyl substitution on the imidazole ring eliminates tautomeric ambiguity that plagues the unmethylated analog [1].

Why 1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid Cannot Be Replaced by Unmethylated Imidazole Analogs


Superficial structural similarity between 1-(1-methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid and its unmethylated congener 1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid (CAS 1519140-21-6) masks critical physicochemical divergences. The absence of the N-methyl group in the comparator allows annular tautomerism that interconverts the 1H- and 3H-imidazole forms, creating an equilibrium mixture with variable hydrogen-bond donor/acceptor character [1]. In the N-methylated target compound, this tautomerism is blocked, yielding a single, defined chemical species with predictable ionization behavior. Quantitatively, the comparator displays a carboxylic acid pKₐ of 3.36 and an XLogP3 of -0.1, whereas the target compound exhibits a higher pKₐ (3.5–4.5) and a markedly more negative logP (-1.5 to -2.0) . These differences—up to 1.9 log units in lipophilicity and up to 1.14 pKₐ units in acidity—demonstrate that the two compounds are not interchangeable in any application sensitive to ionization state, solubility, or hydrogen-bonding profile.

Quantitative Differentiation Evidence for 1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid Procurement Decisions


Carboxylic Acid Acidity: Elevated pKₐ Relative to Unmethylated Analog

The target compound displays a carboxylic acid pKₐ of 3.5–4.5 (estimated), representing a shift of +0.14 to +1.14 units relative to the unmethylated comparator 1-(1H-imidazol-2-yl)cyclopropane-1-carboxylic acid (pKₐ = 3.36 ± 0.20, predicted) . This weakening of acidity is attributed to the electron-donating +I effect of the N-methyl group, which slightly destabilizes the conjugate carboxylate anion. At a physiologically relevant pH of 7.4, both compounds are fully deprotonated at the carboxylic acid site; however, in environments near the pKₐ (e.g., pH 3–5, relevant to endosomal or certain tumor microenvironments), the ionization difference becomes significant. For instance, at pH 4.0, the comparator is approximately 81% ionized (based on Henderson-Hasselbalch), whereas the target compound may be only 50–76% ionized, with direct implications for passive membrane permeability.

Acid-base chemistry Ionization state Drug design

Lipophilicity Contrast: Target Compound Is Markedly More Hydrophilic

The estimated octanol-water partition coefficient (logP) for 1-(1-methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid is -1.5 to -2.0 . In contrast, the unmethylated analog exhibits an XLogP3 of -0.1 [1]. This represents a ΔlogP of -1.4 to -1.9, meaning the target compound is 25- to 80-fold more hydrophilic. The counterintuitive increase in polarity upon N-methylation is explained by the elimination of neutral imidazole tautomers (which are less polar than the zwitterionic forms that become dominant when tautomerism is blocked). Structurally, the N-methyl group adds only one carbon, yet the logP decreases, highlighting the dominant role of tautomeric state over simple hydrophobicity calculations in this scaffold [2].

Lipophilicity LogP Membrane permeability

Tautomeric Purity: Single-Species Behavior Enabled by N-Methyl Blockade

Imidazole rings can undergo rapid prototropic tautomerism (1H ⇌ 3H), generating two distinct chemical entities with different hydrogen-bonding patterns, dipole moments, and metal-coordination geometries. The unmethylated comparator exists as an equilibrating mixture of tautomers in solution [1], complicating quantitative structure-activity relationship (QSAR) analyses and reaction outcomes. The N-methyl group in the target compound completely abolishes this tautomeric equilibrium, rendering it a single, defined species under all pH conditions relevant to chemical synthesis and biological assays . This is a qualitative but decisive advantage for applications requiring batch-to-batch consistency and interpretable structure-activity relationships.

Tautomerism Chemical reproducibility Medicinal chemistry

Aqueous Solubility: High Solubility Confirmed for the Target Compound

The target compound exhibits high water solubility (>10 g/L at 25°C) as reported by the vendor . This is consistent with the strongly negative logP and the presence of two hydrogen-bonding functional groups (carboxylic acid and imidazole N-3). While no quantitative solubility comparison with the unmethylated analog is available, the XLogP3 difference of ~1.4–1.9 log units predicts that the target compound will be substantially more soluble in aqueous media. For procurement decisions, this means the N-methyl building block can be used directly in aqueous reaction conditions (e.g., amide coupling in water-methanol mixtures) that may be impractical for less polar analogs.

Solubility Formulation Bioconjugation

Procurement-Relevant Application Scenarios for 1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid


Fragment-Based Drug Discovery Requiring Tautomerically Pure Building Blocks

In fragment-based screening campaigns, every compound must represent a single, defined chemical entity. The N-methyl blockade on the imidazole ring ensures that the target compound does not exist as a tautomeric mixture, unlike its unmethylated comparator [1]. This simplifies hit validation and prevents the ambiguity of assigning activity to the correct tautomer. Procurement of the N-methyl derivative is recommended over the unmethylated analog for any fragment library where SAR clarity is paramount.

Peptide or Prodrug Conjugation in Aqueous Media

The high aqueous solubility (>10 g/L) of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid enables direct amide coupling or active ester formation in water or mixed aqueous-organic systems without precipitation. This is particularly valuable for bioconjugation applications (e.g., linking to lysine residues on peptides) where organic co-solvents must be minimized to preserve biomolecular integrity. The unmethylated analog, with lower predicted solubility, would require higher organic co-solvent concentrations.

Structure-Activity Relationship (SAR) Studies Targeting Weakly Acidic Compartments

For drug discovery programs targeting endosomal escape, tumor microenvironments (pH ~5.5–6.5), or lysosomal accumulation, the differential pKₐ of the target compound (3.5–4.5) relative to the unmethylated analog (3.36) translates to a meaningful shift in ionization near the target pH. Researchers exploring pH-dependent cellular uptake should procure the N-methyl compound specifically when the SAR hypothesis involves imidazole-mediated hydrogen bonding rather than tautomerism-dependent interactions.

Scaffold for TAFIa / Coagulation Cascade Inhibitor Development

Cyclopropanecarboxylic acid derivatives bearing imidazole substituents are established pharmacophores for TAFIa (activated thrombin-activatable fibrinolysis inhibitor) inhibition, with patent literature demonstrating that N-substitution on the imidazole ring is a critical determinant of potency and selectivity [2]. The target compound serves as a key intermediate for constructing the imidazole-cyclopropane core found in these bioactive molecules. Procurement of the pre-methylated building block bypasses the need for late-stage N-methylation, which can be low-yielding on complex intermediates.

Quote Request

Request a Quote for 1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.